(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone
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Overview
Description
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone is a synthetic compound with diverse applications in medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a hydroxy group, a morpholinomethyl group, and a piperidino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets and pathways involved are often studied to understand the compound’s effects at a cellular and molecular level .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone include:
- (3,4-Dichlorophenyl)[4-hydroxy-4-(methylpiperidino)]methanone
- (3,4-Dichlorophenyl)[4-hydroxy-4-(ethylpiperidino)]methanone
- (3,4-Dichlorophenyl)[4-hydroxy-4-(propylpiperidino)]methanone
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-hydroxy-4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c18-14-2-1-13(11-15(14)19)16(22)21-5-3-17(23,4-6-21)12-20-7-9-24-10-8-20/h1-2,11,23H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKVRKPNFMKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2CCOCC2)O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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